1-Cyclopentyl-4-nitrosopiperazine (CPNP) has been investigated for its potential applications in biological studies. Some research suggests it may interfere with nitric oxide (NO) signaling pathways []. Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune function []. By potentially affecting NO signaling, CPNP could be a tool for studying these pathways in different biological contexts.
1-Cyclopentyl-4-nitrosopiperazine is a chemical compound with the molecular formula C9H17N3O and a CAS number of 61379-66-6. It is classified as a nitrosamine, which is a group of compounds known for their potential carcinogenic properties. This compound features a cyclopentyl group attached to a piperazine ring, which is further modified by the addition of a nitroso group. The structure contributes to its unique chemical properties and biological activities.
The synthesis of 1-cyclopentyl-4-nitrosopiperazine typically involves the following steps:
1-Cyclopentyl-4-nitrosopiperazine has potential applications in various fields:
Interaction studies involving 1-cyclopentyl-4-nitrosopiperazine focus on its reactivity with biological molecules. Research indicates that nitrosamines can interact with DNA, proteins, and lipids, potentially leading to harmful effects such as mutagenesis or toxicity. Specific interactions with cellular components require further investigation to elucidate their mechanisms and consequences .
Several compounds share structural similarities with 1-cyclopentyl-4-nitrosopiperazine, primarily within the class of nitrosamines. Here are some comparable compounds:
| Compound Name | Structure Similarity | Notable Characteristics |
|---|---|---|
| N-Nitroso-N-methylurea | Contains a nitroso group | Known for its potent carcinogenic effects |
| N-Nitrosodiethylamine | Contains a piperazine-like structure | Associated with liver cancer in animal studies |
| N-Nitrosodimethylamine | Simple dimethyl substitution | One of the most studied nitrosamines due to its high mutagenicity |
Uniqueness: 1-Cyclopentyl-4-nitrosopiperazine stands out due to its cyclopentyl ring, which may influence its biological activity and interactions compared to other more common nitrosamines that lack this structural feature. The cyclopentyl moiety could affect lipophilicity and membrane permeability, potentially altering its biological effects .
1-Cyclopentyl-4-nitrosopiperazine represents a specialized member of the nitrosamine family, characterized by the presence of both cyclopentyl and nitroso functional groups attached to a piperazine ring system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-cyclopentyl-4-nitroso-piperazine. Alternative nomenclature includes Piperazine, 1-cyclopentyl-4-nitroso- under the Chemical Abstracts Service ninth collective index system.
The molecular structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with a cyclopentyl group substituent at the 1-position nitrogen and a nitroso group at the 4-position nitrogen. This structural arrangement contributes to the compound's unique chemical and physical properties, distinguishing it from other piperazine derivatives.
Table 1: Chemical Identity Parameters
The compound's structural formula demonstrates the characteristic features of nitrosopiperazine derivatives, with the nitroso group (-N=O) providing distinctive reactivity patterns that differentiate it from other nitrogen-containing heterocycles. The cyclopentyl substituent contributes to the compound's lipophilic character and influences its solubility properties in various solvents.
The development of 1-Cyclopentyl-4-nitrosopiperazine traces back to fundamental research in nitrosamine chemistry and piperazine derivative synthesis. Historical patent literature reveals early methodologies for synthesizing nitrosopiperazine compounds through nitrosation reactions, establishing the foundation for subsequent developments in this chemical class. The pioneering work in nitrosopiperazine synthesis involved treating piperazine with nitrous acid under controlled conditions, leading to the formation of nitrogen-nitroso bonds.
Patent US2907767A documented significant advances in nitrosopiperazine production, describing processes for obtaining nitrogen-nitrosopiperazine in yields ranging from 80 to 90 percent. This foundational research established the basic synthetic framework that would later be adapted for more complex nitrosopiperazine derivatives, including substituted variants such as 1-Cyclopentyl-4-nitrosopiperazine.
The evolution of synthetic methodologies for cyclopentyl-substituted piperazines is evidenced in Japanese patent JPS61158973A, which describes methods for producing 1-cyclopentylpiperazine through catalytic hydrogen reduction reactions between piperazine and cyclopentanone. This approach represented a departure from earlier nitrosation-based methods, demonstrating the diversification of synthetic strategies in this chemical domain.
Table 2: Historical Synthesis Development Timeline
The progression from basic nitrosopiperazine synthesis to more sophisticated substituted derivatives reflects the evolving understanding of nitrogen-heterocycle chemistry and the development of more selective synthetic methodologies. Russian patent RU2095355C1 further contributed to this field by describing methods for preparing 1-nitroso-4-methylpiperazine, demonstrating the applicability of nitrosation techniques to various piperazine substrates.
Table 3: Applications in Pharmaceutical Analysis
The compound's significance in pharmaceutical quality control relates to its classification as a nitrosamine impurity that requires monitoring in certain drug products. Regulatory agencies, including the Food and Drug Administration, have established acceptable intake limits for 1-Cyclopentyl-4-nitrosopiperazine in pharmaceutical products, necessitating robust analytical methods for its detection and quantification.
Research published in analytical chemistry journals demonstrates the development of sophisticated detection methods for 1-Cyclopentyl-4-nitrosopiperazine, utilizing advanced mass spectrometric techniques to achieve the sensitivity required for pharmaceutical applications. These methodological advances represent significant contributions to pharmaceutical analytical chemistry, enabling the detection of trace-level nitrosamine impurities in complex drug matrices.
The compound's utility extends to academic research applications, where it serves as a model compound for studying nitrosamine chemistry and developing new synthetic methodologies. Chemical suppliers provide 1-Cyclopentyl-4-nitrosopiperazine in high purity grades suitable for research applications, with typical purities exceeding 95 percent as determined by gas chromatography.
The structural elucidation and physicochemical characterization of 1-Cyclopentyl-4-nitrosopiperazine relies on a comprehensive suite of spectroscopic and analytical methods. This nitrosamine compound, with the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol [1] [2] [3], presents unique analytical challenges due to its potentially hazardous nature and specific structural features.
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural confirmation and characterization of 1-Cyclopentyl-4-nitrosopiperazine. The compound exhibits distinctive NMR characteristics that reflect both the cyclopentyl substituent and the nitrosopiperazine core structure [4] [5] [6].
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of 1-Cyclopentyl-4-nitrosopiperazine displays characteristic signal patterns that correspond to the different proton environments within the molecule. The cyclopentyl ring protons typically appear as complex multiplets in the range of 1.5-3.0 ppm, with the methylene protons (CH₂) of the cyclopentyl ring resonating at approximately 1.5-2.0 ppm and the methine proton (CH) appearing at 2.5-3.0 ppm [4] [6].
The piperazine ring system contributes two distinct sets of NCH₂ signals, reflecting the different chemical environments created by the cyclopentyl and nitroso substituents. The NCH₂ protons adjacent to the nitrogen bearing the cyclopentyl group typically resonate at 2.4-2.8 ppm, while those adjacent to the nitroso-bearing nitrogen appear more downfield at 3.8-4.2 ppm due to the electron-withdrawing effect of the nitroso group [5] [7] [6].
The total integration pattern should account for 17 protons: 1H for the cyclopentyl CH, 8H for the cyclopentyl CH₂ groups, and 8H for the piperazine NCH₂ groups. Temperature-dependent NMR studies may reveal dynamic behavior related to conformational interconversion, particularly ring flipping of the piperazine moiety and rotation about the C-N bonds [6] [8].
Carbon-13 NMR (¹³C NMR) Spectroscopic Features
The ¹³C NMR spectrum provides crucial information about the carbon framework of 1-Cyclopentyl-4-nitrosopiperazine. The cyclopentyl carbons typically appear in the aliphatic region, with the ring carbons showing characteristic chemical shifts between 20-35 ppm [9] [5]. The piperazine ring carbons exhibit distinct resonances depending on their proximity to the nitrogen substituents.
The carbon atoms of the piperazine ring adjacent to the nitroso-bearing nitrogen are expected to be more deshielded compared to those adjacent to the cyclopentyl-bearing nitrogen, reflecting the different electronic environments created by these substituents [5] [10]. Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provide additional structural confirmation and aid in complete signal assignment [5].
Mass spectrometry constitutes a fundamental analytical tool for the characterization of 1-Cyclopentyl-4-nitrosopiperazine, providing molecular weight confirmation and detailed fragmentation information that supports structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS)
Under electron ionization conditions, 1-Cyclopentyl-4-nitrosopiperazine exhibits a molecular ion peak at m/z 183, corresponding to its molecular weight [1] [2] [3]. The fragmentation pattern reflects the structural features of the molecule, with characteristic losses associated with the cyclopentyl and nitroso groups.
Primary fragmentation pathways typically involve cleavage of the C-N bond connecting the cyclopentyl group to the piperazine ring, resulting in the loss of the cyclopentyl radical (C₅H₉, mass 69) to produce a fragment ion at m/z 114. Additional fragmentation may involve the loss of the nitroso group (NO, mass 30) from various molecular and fragment ions [11] [12] [13].
The piperazine ring system may undergo ring opening and subsequent fragmentation, leading to the formation of smaller fragment ions that provide information about the ring structure and substitution pattern [12] [14]. The relative intensities of these fragment ions depend on the ionization energy and can provide insights into the stability and preferred fragmentation pathways of the molecule.
Chemical Ionization and Accurate Mass Determination
Chemical ionization mass spectrometry may provide complementary information, particularly for molecular weight confirmation through the formation of protonated molecular ions [M+H]⁺ at m/z 184. High-resolution mass spectrometry enables accurate mass determination, which is crucial for elemental composition confirmation and differentiation from potential isomers or closely related compounds [15] .
The accurate mass of 1-Cyclopentyl-4-nitrosopiperazine has been reported as 183.1372 Da [1], which corresponds to the calculated exact mass for the molecular formula C₉H₁₇N₃O. This precise mass measurement is essential for analytical method validation and trace analysis applications, particularly in pharmaceutical impurity analysis where high specificity is required [15] [17].
The three-dimensional molecular structure and conformation of 1-Cyclopentyl-4-nitrosopiperazine can be investigated through crystallographic methods, although specific crystal structure data for this compound remains limited in the current literature. The conformational analysis relies on computational modeling and comparison with structurally related compounds.
Molecular Geometry and Conformational Features
The molecular structure of 1-Cyclopentyl-4-nitrosopiperazine consists of a six-membered piperazine ring with two distinct nitrogen substituents: a cyclopentyl group and a nitroso group. The piperazine ring typically adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered rings [12] [18].
The cyclopentyl substituent introduces conformational complexity due to its own ring structure and the rotational freedom about the N-C bond connecting it to the piperazine ring. The cyclopentane ring can adopt envelope or twist conformations, with relatively low energy barriers for interconversion between these forms [18].
The nitroso group (N=O) exhibits partial double bond character in its N-N bond, resulting in restricted rotation and contributing to the overall molecular rigidity [7] [19]. This restricted rotation has significant implications for the compound's spectroscopic properties and potential biological activity.
Intermolecular Interactions and Crystal Packing
Although detailed crystallographic data for 1-Cyclopentyl-4-nitrosopiperazine is not readily available, insights can be drawn from related nitrosamine and piperazine derivatives. Nitrosamine compounds typically exhibit intermolecular hydrogen bonding interactions and van der Waals forces that influence crystal packing arrangements [20] [7].
The presence of both electron-donating (cyclopentyl) and electron-withdrawing (nitroso) groups creates distinct electrostatic regions within the molecule that can participate in intermolecular interactions. These interactions may include dipole-dipole forces, π-π stacking interactions if aromatic components are present in crystal structures of related compounds, and weak hydrogen bonding involving the nitrogen atoms [7] [19].
The thermodynamic properties of 1-Cyclopentyl-4-nitrosopiperazine are critical for understanding its stability, storage requirements, and potential applications. While comprehensive experimental thermodynamic data remains limited, predictive methods and observed stability characteristics provide valuable insights.
Thermal Stability and Decomposition Characteristics
1-Cyclopentyl-4-nitrosopiperazine demonstrates thermal stability under normal storage and handling conditions when maintained at -20°C in an inert atmosphere [2] [21] [11]. The compound is classified as light sensitive, air sensitive, and heat sensitive, requiring careful storage under controlled conditions to prevent degradation [21] [11].
The predicted boiling point of 318.0 ± 35.0°C suggests thermal stability up to moderately elevated temperatures, although decomposition may occur at or before reaching this temperature [2] [22]. The compound should be protected from excessive heat to prevent thermal decomposition, which could lead to the formation of potentially hazardous degradation products [23] [24].
Phase Transition Properties
The physical state of 1-Cyclopentyl-4-nitrosopiperazine at room temperature is reported as a liquid, with an appearance described as colorless to yellow to orange clear liquid [2] [21] [11]. This indicates that the compound exists below its melting point at standard conditions, though specific melting point data is not readily available in the literature.
The density is predicted to be 1.27 ± 0.1 g/cm³ [2], which is consistent with organic compounds containing nitrogen and oxygen heteroatoms. The relatively high density reflects the presence of the nitroso group and the compact molecular structure.
Solubility and Solvation Thermodynamics
The solubility profile of 1-Cyclopentyl-4-nitrosopiperazine indicates slight solubility in chloroform, ethanol, and methanol [2] [22]. This limited solubility in polar and moderately polar solvents suggests that the compound possesses intermediate polarity characteristics, with both hydrophobic (cyclopentyl) and hydrophilic (nitroso) regions contributing to its solvation behavior.
The predicted pKa value of 7.13 ± 0.70 [2] [22] indicates that the compound behaves as a weak base under physiological conditions, which has implications for its potential biological activity and pharmacokinetic properties. This basicity primarily arises from the nitrogen atoms in the piperazine ring that are not directly bonded to the electron-withdrawing nitroso group.
Chemical Stability and Storage Considerations
The compound requires storage under specific conditions to maintain stability and prevent degradation. Recommended storage conditions include maintenance at -20°C in amber vials under an inert gas atmosphere [2] [21] [11]. The requirement for inert gas storage indicates sensitivity to oxidation, while the need for amber containers reflects photosensitivity.
Environmental factors that may impact stability include temperature, humidity, light exposure, and the presence of oxidizing agents [23] [24]. The formation of 1-Cyclopentyl-4-nitrosopiperazine as an impurity in pharmaceutical manufacturing has been linked to specific process conditions, suggesting that its stability and formation are influenced by reaction parameters such as temperature, pH, and the presence of nitrosating agents [15] [23].